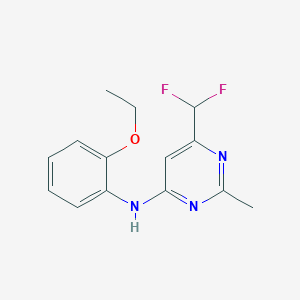

![molecular formula C15H14ClN5O2S B6457626 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2548979-02-6](/img/structure/B6457626.png)

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . These derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in drug discovery and development .

Synthesis Analysis

The synthesis of these derivatives involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis

The molecular structure of these compounds was characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . Some of the compounds showed violations of RO5, indicating potential issues with their drugability .Scientific Research Applications

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has been used in a variety of scientific research applications, including the synthesis of various compounds, the study of its biochemical and physiological effects, and the investigation of its mechanism of action. It has also been used in the development of new drugs, as well as in the study of its effects on various diseases, such as cancer and cardiovascular diseases.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 3- (piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

Similar compounds have been found to exhibit antibacterial activity . They interact with their targets, leading to changes that inhibit the growth of bacteria.

Biochemical Pathways

Similar compounds have been found to disrupt the normal functioning of bacteria, leading to their death .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have been found to exhibit antibacterial activity , indicating that they may lead to the death of bacteria at the molecular and cellular level.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione in laboratory experiments include its high solubility in a variety of solvents, its low toxicity, and its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). However, the compound also has some limitations, such as its instability in acidic conditions and its potential to form toxic metabolites.

Future Directions

The future directions of 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione research include further investigation into its mechanism of action, its potential applications in the development of new drugs, and its effects on various diseases, such as cancer and cardiovascular diseases. Additionally, further research into the compound’s biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments, will provide valuable insight into its potential uses in scientific research.

Synthesis Methods

The synthesis method of 3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has been well-documented in the literature. The synthesis involves the reaction of this compound((4-chloropiperazin-1-yl)methyl)-1,3-benzothiazole-6,2-dione with an appropriate base, such as sodium hydroxide or potassium hydroxide. This reaction is carried out in a solvent, such as methanol or ethanol, and produces the desired product in a high yield.

Properties

IUPAC Name |

3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O2S/c16-11-9-17-15(18-10-11)21-7-5-20(6-8-21)14-12-3-1-2-4-13(12)24(22,23)19-14/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEBCWMJFFRQEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=C(C=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457548.png)

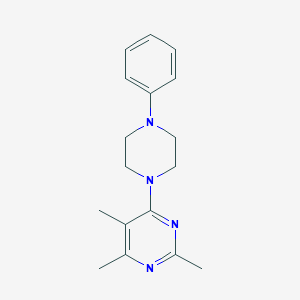

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457556.png)

![3-cyclopropyl-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6457559.png)

![3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6457563.png)

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine](/img/structure/B6457577.png)

![3-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457595.png)

![4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457606.png)

![N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457624.png)

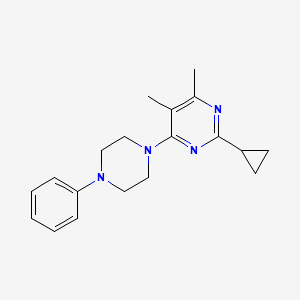

![2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457643.png)

![N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457651.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine](/img/structure/B6457654.png)